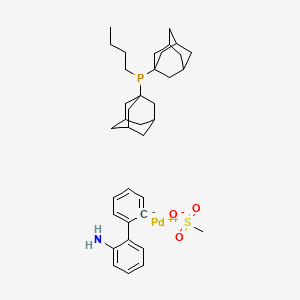
N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]acetamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant properties . This particular compound has been studied for its potential anti-tumor activity and other medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Coupling with Aniline Derivatives: The quinazoline core is then coupled with aniline derivatives through nucleophilic substitution reactions.
Acetylation: The final step involves acetylation of the amino group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its anti-tumor activity and potential to inhibit cancer cell proliferation.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]acetamide involves the inhibition of specific enzymes and signaling pathways in cancer cells. It has been shown to inhibit protein kinases, which play a crucial role in cell proliferation and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anti-cancer agent.
Afatinib: A quinazoline-based tyrosine kinase inhibitor used in cancer treatment.
Erlotinib: A quinazoline derivative that inhibits epidermal growth factor receptor (EGFR) tyrosine kinase.
Uniqueness
N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]acetamide is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct pharmacological properties. Its ability to inhibit multiple kinases and induce apoptosis in cancer cells makes it a promising candidate for further development as an anti-cancer agent .
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H18N4O3/c1-11(23)21-12-4-6-13(7-5-12)22-18-14-8-16(24-2)17(25-3)9-15(14)19-10-20-18/h4-10H,1-3H3,(H,21,23)(H,19,20,22) |
InChI Key |
VYDHNVNGKIOQFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




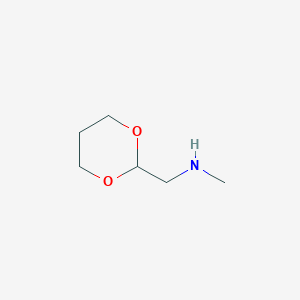
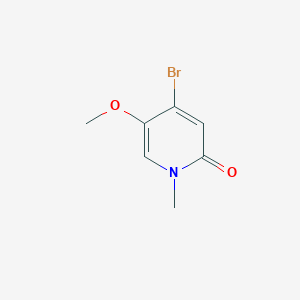
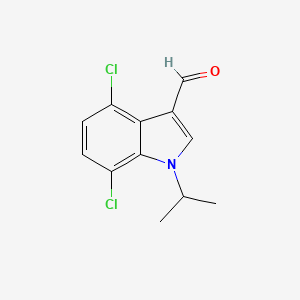

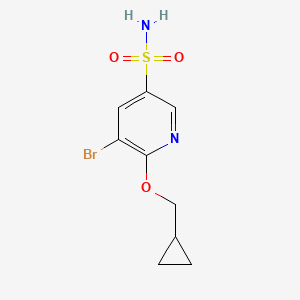
![(2R,3R)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate](/img/structure/B13891330.png)
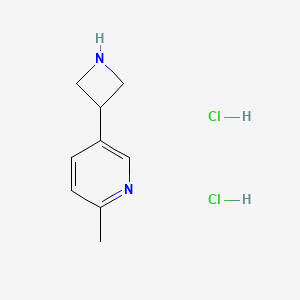
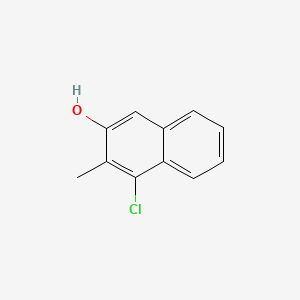
![2-[(4-Aminopyrimidin-2-yl)amino]ethanol](/img/structure/B13891338.png)
![benzyl N-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13891340.png)

